1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
Description
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a piperazine ring at the 2-position, and a phenoxy-propanone moiety. This structure combines aromatic, electron-withdrawing (fluorine), and flexible linker groups, making it a candidate for pharmacological exploration, particularly in targeting enzyme systems or receptors where piperazine and benzothiazole motifs are prevalent .
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-7-4-8-17-19(16)22-20(27-17)24-12-10-23(11-13-24)18(25)9-14-26-15-5-2-1-3-6-15/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRWCMNJXOFLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halogenated precursor.
Attachment of the Phenoxypropanone Group: The final step involves the coupling of the phenoxypropanone group to the piperazine-benzothiazole intermediate, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts like piperidine can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, disrupting biological pathways and exerting its effects. For example, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase .
Comparison with Similar Compounds
Halogen-Substituted Benzothiazole Analogs
Key Compound : 3-(Benzenesulfonyl)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (ID: G856-9089)
- Structural Differences: The chloro-substituted analog replaces the fluorine atom on the benzothiazole ring with chlorine. Additionally, it incorporates a benzenesulfonyl group instead of phenoxy-propanone.
- Physicochemical Properties :
| Property | Target Compound (F) | Chloro Analog (Cl) |
|---|---|---|
| Molecular Formula | C20H19FN3O2S2 | C20H20ClN3O3S2 |
| Molecular Weight | 433.51 g/mol* | 449.98 g/mol |
| Key Substituents | 4-Fluoro | 4-Chloro |
*Estimated based on structural similarity.
Urea-Linked Piperazine-Benzothiazole Derivatives
Key Compounds : 1-(Substituted phenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives ().
- Structural Differences: These compounds feature a urea linker (-NH-C(=O)-NH-) instead of the propanone group in the target compound. Substituents on the phenyl ring vary (e.g., Cl, CF3, OCH3).
- Synthetic Yields : Ranged from 83.7% to 88.9%, indicating robust synthetic routes for urea derivatives.
- Molecular Weights : Higher (466.2–602.2 g/mol) due to urea and additional substituents, suggesting reduced solubility compared to the target compound.
- Functional Impact: The urea group may facilitate hydrogen bonding with biological targets, whereas the propanone linker in the target compound offers conformational flexibility.
Thiazolylhydrazone Derivatives with Piperazine
Key Compounds : Thiosemicarbazide-derived compounds (e.g., 3a–k, ).
- Structural Differences : These derivatives include a hydrazone (-NH-N=C-) group and a thiazole ring instead of benzothiazole. The piperazine is linked to a fluorophenyl group.
- Synthesis : Synthesized via condensation of aldehydes with thiosemicarbazide, followed by cyclization. Yields were "good" but unspecified.
- Biological Relevance : Designed as acetylcholinesterase (AChE) inhibitors, highlighting the role of the piperazine-thiazole scaffold in enzyme interaction. The target compound’s benzothiazole may offer enhanced aromatic stacking compared to thiazole.
Piperazine-Linked Aromatic Ketones
Key Compound : 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol ().
- Structural Differences: Features a naphthyloxy group and a hydroxyl-propanol chain instead of phenoxy-propanone.
- Pharmacological Data : Marketed as "Avishot" or "Flivas," indicating CNS activity. The ketone group in the target compound may reduce polarity compared to the alcohol, affecting blood-brain barrier penetration.
Biological Activity
1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, including the presence of a benzothiazole moiety and a piperazine ring, suggest a diverse range of pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound can be described by the following IUPAC name:
- IUPAC Name : this compound
Molecular Structure
The molecular formula is , and its structure includes:
- A benzothiazole ring that contributes to its biological activity.
- A piperazine ring that is known for its role in various pharmacological agents.
Biological Activity
The biological activity of this compound has been explored in various studies. Key activities include:
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. The fluorine substitution on the benzothiazole ring enhances the compound's potency against cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Compounds containing benzothiazole moieties have demonstrated antimicrobial activity against a range of pathogens. The presence of the piperazine ring may enhance membrane permeability, allowing for increased efficacy against bacterial strains.
Neuroprotective Properties
Benzothiazole derivatives are also being investigated for their neuroprotective effects. They may offer therapeutic potential in neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of similar benzothiazole derivatives in vitro. The results showed a significant reduction in cell viability in various cancer cell lines, with IC50 values indicating potent activity.
Case Study 2: Antimicrobial Screening
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound:
- Synthesis Optimization : New synthetic routes have been developed to improve yield and purity.
- Structure-Activity Relationship (SAR) : Investigations into how modifications to the benzothiazole and piperazine rings affect biological activity have provided insights for future drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
